7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-14-7-9-16(10-8-14)17-11-18-20(25)22-13-19(24(18)23-17)21-12-15-5-3-2-4-6-15/h2-11,19,21H,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXQZSBCJTWZRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(CNC(=O)C3=C2)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multiple reaction steps:
Initial Formation: : A benzylamine reacts with an appropriately substituted pyrazole derivative, under conditions favoring nucleophilic substitution.
Cyclization: : The intermediate product undergoes cyclization to form the pyrazolopyrazine core, often using a catalytic amount of acid or base.
Final Adjustments: : Functional groups are introduced or modified through reduction, oxidation, or substitution reactions.
Industrial Production Methods: In an industrial setting, the production methods need optimization for yield, cost-efficiency, and safety:
Scalability: : Batch reactions are scaled up with controlled temperature and pressure conditions.
Purification: : Techniques like recrystallization, column chromatography, or distillation ensure the final product's purity.
Automation: : Automated reactors with continuous flow setups may enhance consistency and output.
Types of Reactions It Undergoes
Oxidation: : Can undergo oxidation at the benzylamine group, forming N-oxide derivatives.
Reduction: : Hydrogenation may reduce double bonds within the pyrazolopyrazine ring.
Substitution: : Halogenation, alkylation, or nitration at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogen gas in the presence of palladium/carbon catalyst.
Substitution: : Halogens (e.g., chlorine or bromine), alkyl halides, or nitrating mixtures.
Major Products Formed
Oxidation Products: : N-oxide derivatives or carboxylated products.
Reduction Products: : Saturated derivatives of the original compound.
Substitution Products: : Halogenated, alkylated, or nitro-substituted analogs.
Scientific Research Applications
7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is significant across various fields:
Chemistry: : Used as a precursor or intermediate in synthesizing complex molecules.
Biology: : Potential inhibitor in enzymatic reactions; probes for protein interactions.
Medicine: : Investigated for therapeutic properties, possibly acting on specific receptors or enzymes.
Industry: : Applied in materials science for developing novel polymers or coatings.
Mechanism of Action
The exact mechanism of action may vary depending on its application. Generally:
Molecular Targets and Pathways Involved
Enzyme Inhibition: : Binds to active sites, disrupting enzyme function.
Receptor Interaction: : Modulates receptor activity, affecting signal transduction pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogues
Key Observations:
- Position 2 Substitutions : Aryl groups (e.g., 4-chlorophenyl in 3o) enhance anticancer activity, while ethoxyphenyl (compound 2) improves antiviral targeting . The 4-methylphenyl group in the target compound may balance lipophilicity and metabolic stability.
- Position 7 Modifications: Benzylamino (target compound) vs. methylsulfonyl (compound 2) or acyl (VU0462807) groups alter solubility and target engagement.
- Chirality: Stereochemical configurations (e.g., in compound ) influence receptor binding and pharmacokinetics, suggesting the target compound’s benzylamino group may benefit from stereoselective optimization.
Anticancer Activity:
- Compound 3o (5-benzyl-2-(4-chlorophenyl)) exhibited potent A549 cell growth inhibition (IC₅₀ = 1.2 µM), attributed to autophagy modulation . The target compound’s benzylamino group may enhance cellular uptake but requires empirical validation.
- Pyrazolo[1,5-a]pyrimidinones with trifluoromethylphenyl groups (e.g., 4n) showed herbicidal activity, highlighting substituent-dependent functional versatility .
Antiviral and Protease Inhibition:
Neuromodulatory Effects:
- mGluR2 NAMs (e.g., compound ) and mGlu5 PAMs (e.g., VU0462807) demonstrate the scaffold’s adaptability to CNS targets. The benzylamino group’s impact on blood-brain barrier penetration warrants investigation .
Stability and Prodrug Potential:
- Cyclic derivatives (e.g., compound 2) exhibit extended plasma exposure (4× vs. acyclic forms) due to slower clearance, though reversibility under physiological conditions limits prodrug utility .
- The target compound’s synthesis likely parallels methods for compound 2 (Na₂CO₃-mediated cyclization), but purity challenges from intramolecular aza-Michael reactions necessitate optimized conditions .
Solubility and Bioavailability:
- Acylated analogs (e.g., VU0462807) achieve superior solubility, while benzylamino groups may offer a balance between lipophilicity and aqueous solubility .
Biological Activity
7-(Benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (CAS Number: 2108189-68-8) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with substituted phenyl compounds. The method often includes cyclization processes that yield the pyrazolo[1,5-a]pyrazin framework.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, fluorinated analogs have demonstrated significant antiproliferative effects against various cancer cell lines, including lung and breast cancer cells. These compounds not only exhibited cytotoxicity but also showed anti-angiogenic properties, which are crucial in inhibiting tumor growth and metastasis .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Fluorinated Derivative A | Lung Cancer Cells | 15 | Induction of apoptosis |
| Fluorinated Derivative B | Breast Cancer Cells | 20 | Inhibition of angiogenesis |
Anti-inflammatory Activity
The compound has been studied for its ability to modulate inflammatory cytokines. Research indicates that it can effectively reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Table 2: Anti-inflammatory Effects
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | Reduction (%) |
|---|---|---|---|
| TNF-α | 150 | 75 | 50 |
| IL-6 | 200 | 80 | 60 |
The mechanisms underlying the biological activity of this compound involve several pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Induction of Apoptosis : Studies suggest that this compound can trigger apoptotic pathways in cancer cells.
- Cytokine Modulation : It alters the expression levels of various cytokines, leading to reduced inflammation.
Case Studies
A case study involving a series of derivatives demonstrated that modifications to the benzyl and pyrazolo moieties significantly affected biological activity. For example, the introduction of electron-withdrawing groups enhanced anticancer efficacy while maintaining low toxicity profiles in normal cells .
Chemical Reactions Analysis
Synthetic Routes and Key Functionalizations
The compound’s synthesis typically involves multi-step routes starting from substituted pyrazoles or pyrazolidinones. Key reactions include:
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Nucleophilic Substitution : The benzylamino group at position 7 is introduced via nucleophilic displacement of a halogen or sulfonate leaving group under basic conditions (e.g., K₂CO₃/DMF) .
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Cyclization : Intramolecular amidation or copper-catalyzed cyclization forms the 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one scaffold .
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Cross-Coupling : Palladium- or copper-mediated couplings (e.g., Suzuki, Ullmann) enable aryl/heteroaryl group introductions at positions 2 or 5 .
Example Reaction Pathway:
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Starting Material : 5-Amino-3-(4-methylphenyl)pyrazole undergoes alkylation with benzyl bromide to introduce the benzylamino group .
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Cyclization : Base-promoted intramolecular amidation forms the dihydropyrazinone ring .
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Functionalization : Copper-catalyzed coupling introduces substituents (e.g., trifluoromethylphenyl) .
Reactivity of the Benzylamino Group
The primary amine in the benzylamino substituent participates in:
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under anhydrous conditions (yield: 65–85%) .
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Reductive Alkylation : Forms secondary amines via reaction with aldehydes/ketones in the presence of NaBH₃CN .
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Oxidation : Susceptible to oxidation to nitroso derivatives under strong oxidizing agents (e.g., KMnO₄) .
Modifications of the Dihydropyrazinone Core
The scaffold’s reactivity includes:
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Oxidation : The dihydropyrazinone ring can oxidize to a fully aromatic pyrazolo[1,5-a]pyrazine under DDQ or MnO₂ (yield: ~70%) .
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Electrophilic Substitution : The 4-methylphenyl group undergoes halogenation (e.g., Br₂/FeCl₃) at the para position .
Catalytic Coupling Reactions
Copper- or palladium-catalyzed couplings enable diversification:
Stability and Degradation
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Acidic Conditions : The benzylamino group hydrolyzes to a primary amine under strong acids (HCl, 100°C) .
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Photodegradation : Exposure to UV light induces ring-opening via cleavage of the N–C bond in the pyrazinone ring .
Key Challenges and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
